molecular formula C20H23N3O2 B2784295 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2784295
M. Wt: 337.4 g/mol
InChI Key: KYFJPYWXCUCRPE-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity . The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other quinolinyl-pyrazoles, it’s possible that it may inhibit the activity of its target proteins, such as the c-met receptor, thereby disrupting their normal function .

Biochemical Pathways

If we consider its potential role as a c-met inhibitor, it could impact various cellular processes, including cell growth, survival, and migration, which are all critical processes in cancer progression .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially enhance their bioavailability.

Result of Action

If it acts as a c-met inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells .

Biological Activity

The compound 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a derivative of pyrazoloquinoline and has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 337.4 g/mol
  • IUPAC Name : 4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one

The structure features a methoxy group and multiple methyl groups that may influence its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro studies have demonstrated that related compounds induce apoptosis and cell cycle arrest in various cancer cell lines such as HeLa and MCF7. These effects are attributed to the inhibition of cyclin-dependent kinases (CDKs) like CDK2 and CDK9 .
CompoundCell LineApoptosis Induction (%)Mechanism
9aHeLa42.19CDK inhibition
14gMCF722.89CDK inhibition
14gHCT11626.71CDK inhibition

Pharmacokinetics

The lipophilicity of similar compounds allows them to easily permeate cell membranes, enhancing their potential as therapeutic agents. This property is crucial for their effectiveness in targeting intracellular pathways involved in cancer progression.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent study synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activities. Compounds similar to the target compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly affect the anticancer properties of these compounds. For instance, para-substituted phenyl groups were found to enhance activity compared to unsubstituted variants .

Properties

IUPAC Name

4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFJPYWXCUCRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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